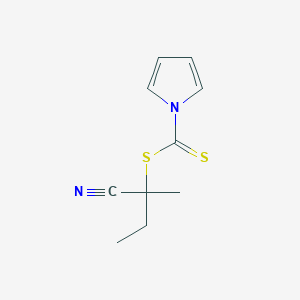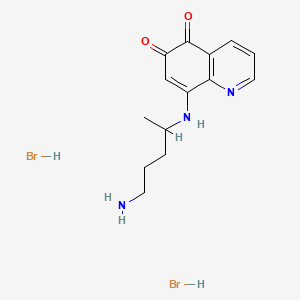
3'-Hydroxy Stanozolol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Hydroxy Stanozolol-d3 is a deuterated form of 3’-Hydroxy Stanozolol, which is a major urinary metabolite of the anabolic androgenic steroid stanozolol. This compound is primarily used in doping control as an internal standard for the detection of stanozolol metabolites .
Méthodes De Préparation
The preparation of 3’-Hydroxy Stanozolol-d3 involves the synthesis of stanozolol followed by its hydroxylation and subsequent deuteration. The synthetic route typically includes the following steps:
Synthesis of Stanozolol: Stanozolol is synthesized from 3-keto-4-androstene-17β-carboxylic acid methyl ester through a series of chemical reactions including cyclization and reduction.
Hydroxylation: The stanozolol is then hydroxylated at the 3’ position using appropriate reagents and conditions.
Deuteration: The hydroxylated stanozolol is subjected to deuteration to replace hydrogen atoms with deuterium
Analyse Des Réactions Chimiques
3’-Hydroxy Stanozolol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or other oxidized products.
Reduction: Reduction reactions can convert it back to stanozolol or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl group or other reactive sites on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3’-Hydroxy Stanozolol-d3 is widely used in scientific research, particularly in the following areas:
Doping Control: It serves as an internal standard in the detection of stanozolol metabolites in urine, serum, and hair samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS)
Pharmacokinetics: It is used to study the metabolism and excretion of stanozolol in various biological matrices.
Forensic Analysis: It aids in the identification and quantification of stanozolol abuse in forensic toxicology
Mécanisme D'action
The mechanism of action of 3’-Hydroxy Stanozolol-d3 is similar to that of stanozolol. Stanozolol binds to androgen receptors, promoting anabolic and androgenic effects. It enhances protein synthesis and muscle growth while also exhibiting anti-catabolic properties. The molecular targets include androgen receptors and glucocorticoid binding proteins .
Comparaison Avec Des Composés Similaires
3’-Hydroxy Stanozolol-d3 is unique due to its deuterated nature, which provides enhanced stability and detection sensitivity in analytical methods. Similar compounds include:
Stanozolol: The parent compound, used for its anabolic and androgenic properties.
16β-Hydroxy Stanozolol: Another hydroxylated metabolite of stanozolol.
4β-Hydroxy Stanozolol: A hydroxylated derivative with similar properties
These compounds share similar anabolic and androgenic effects but differ in their metabolic pathways and detection methods.
Propriétés
Formule moléculaire |
C21H32N2O2 |
|---|---|
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
(1S,2S,10S,13R,14S,17S,18S)-17-hydroxy-2,18-dimethyl-17-(trideuteriomethyl)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icos-4(8)-en-5-one |
InChI |
InChI=1S/C21H32N2O2/c1-19-11-14-17(22-23-18(14)24)10-12(19)4-5-13-15(19)6-8-20(2)16(13)7-9-21(20,3)25/h12-13,15-16,25H,4-11H2,1-3H3,(H2,22,23,24)/t12-,13+,15-,16-,19-,20-,21-/m0/s1/i3D3 |
Clé InChI |
SWPAIUOYLTYQKK-QBWIDERFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC5=C(C4)NNC5=O)C)C)O |
SMILES canonique |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NNC5=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal](/img/structure/B13858980.png)
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B13858992.png)







![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)
![[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13859057.png)

![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2](/img/structure/B13859064.png)
